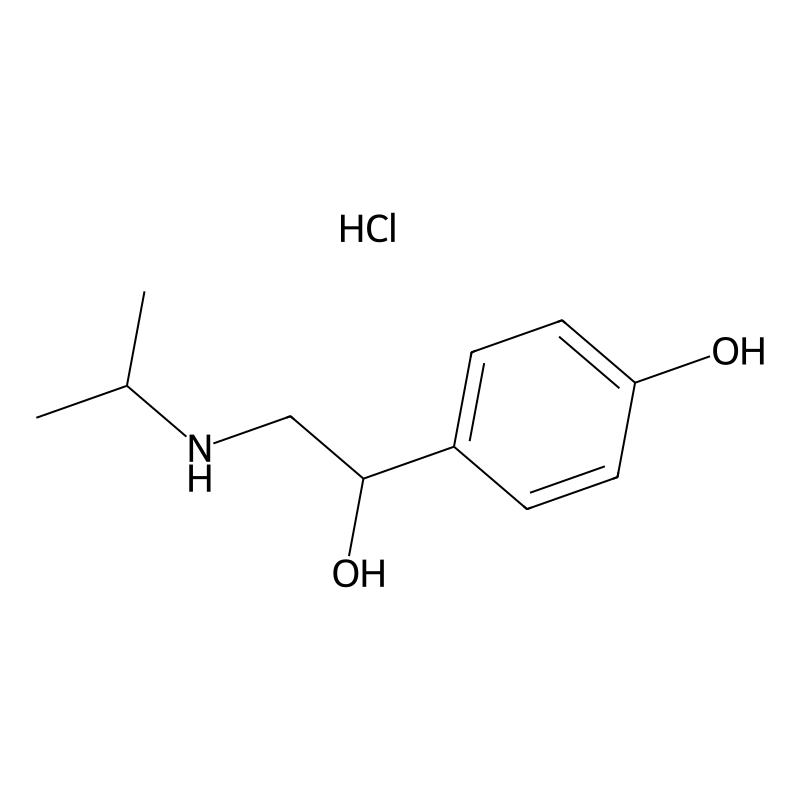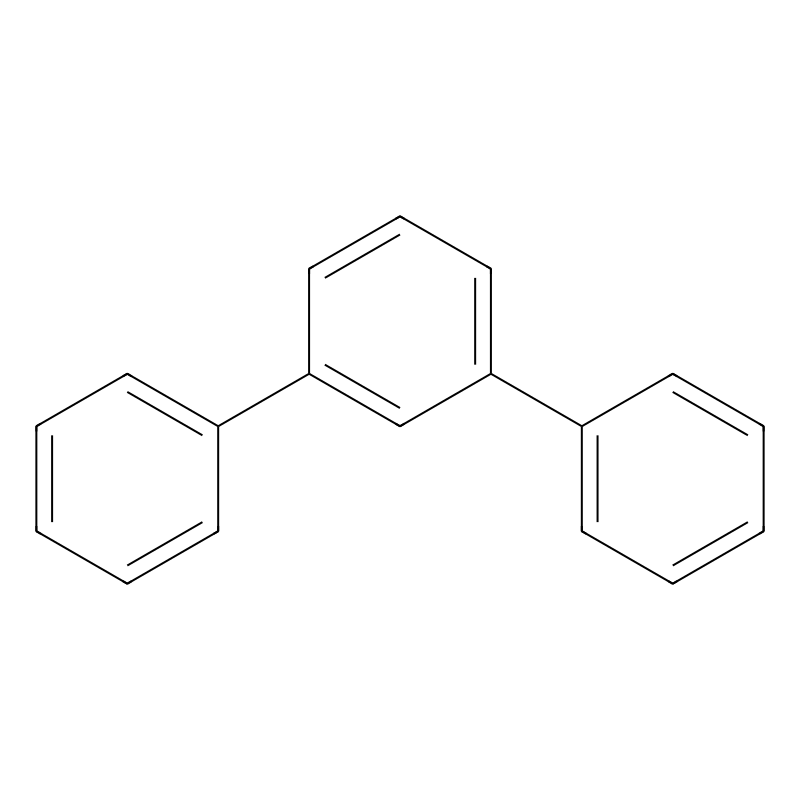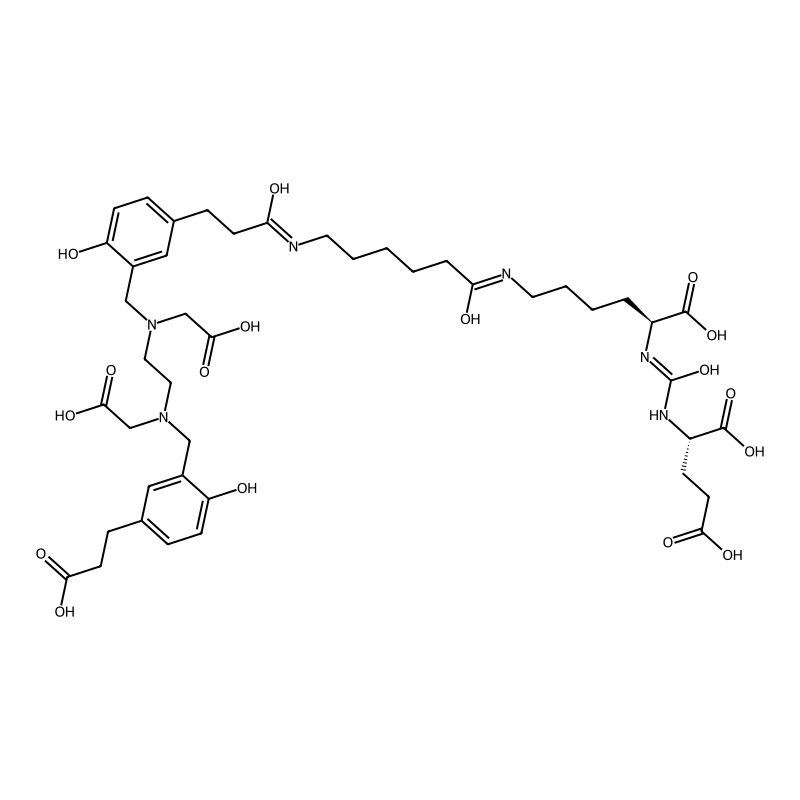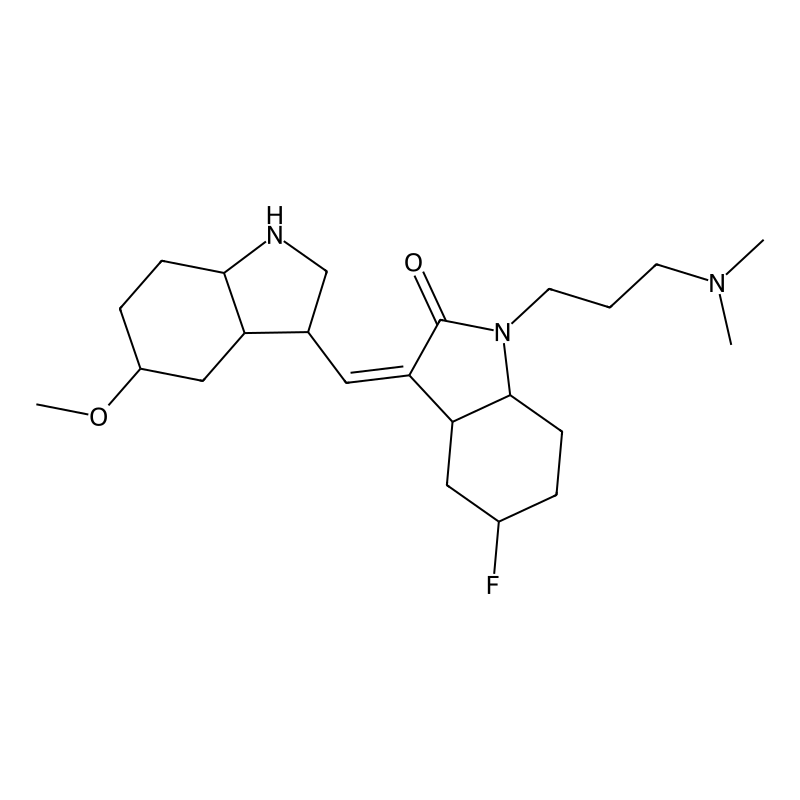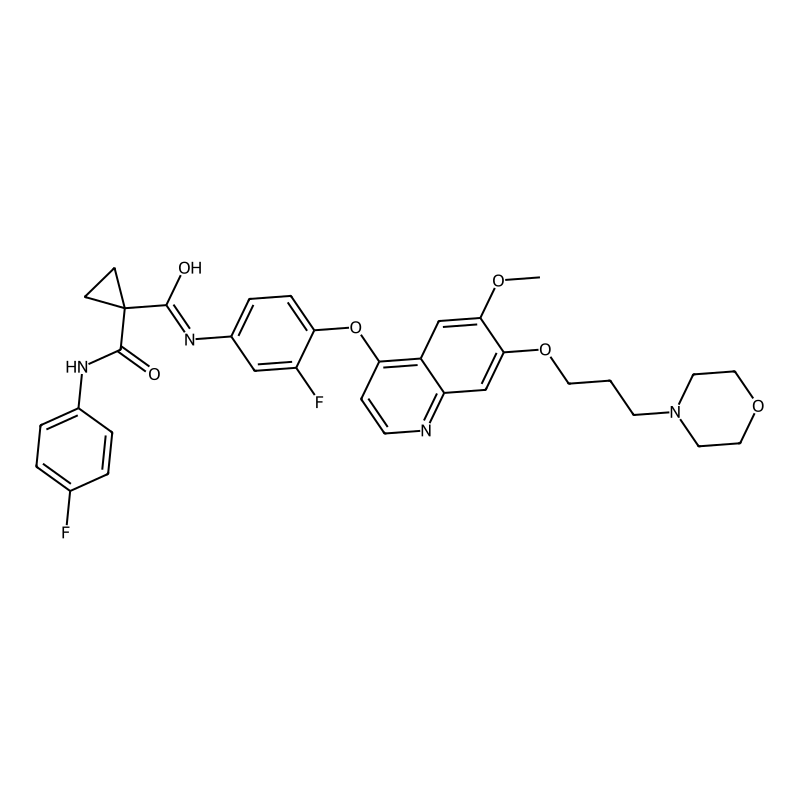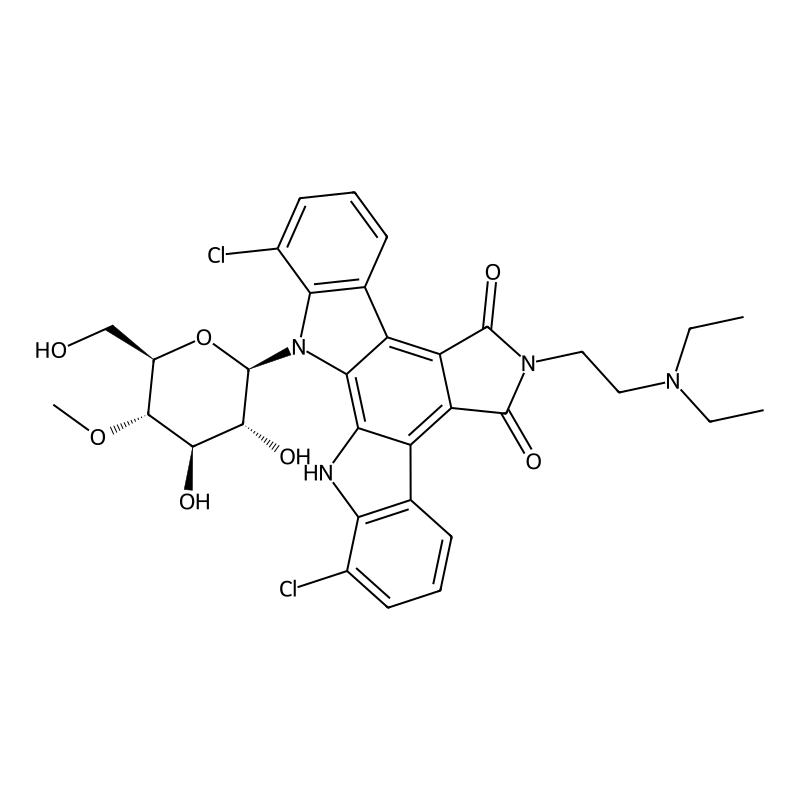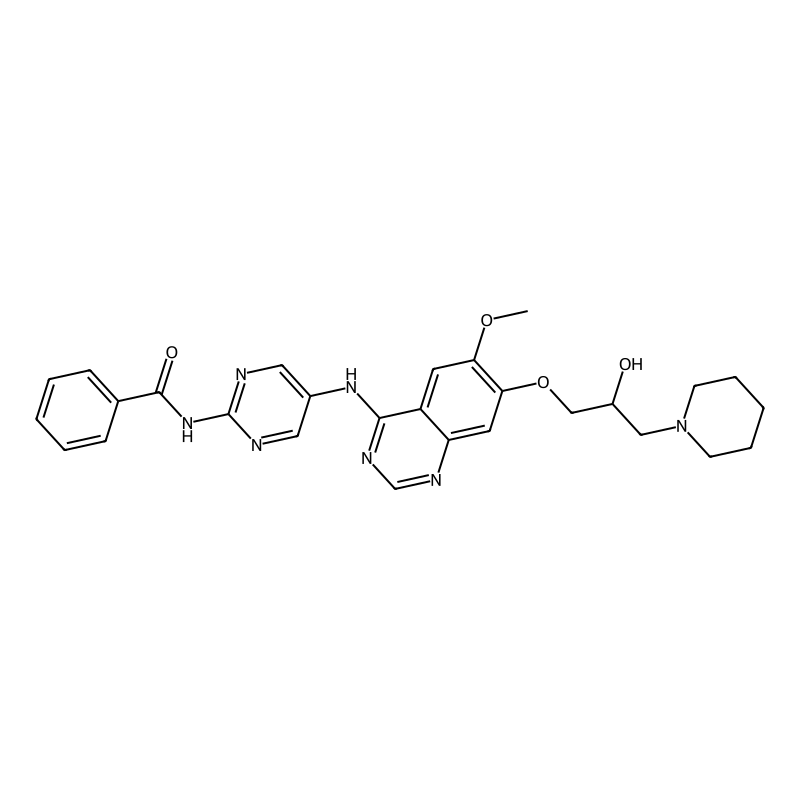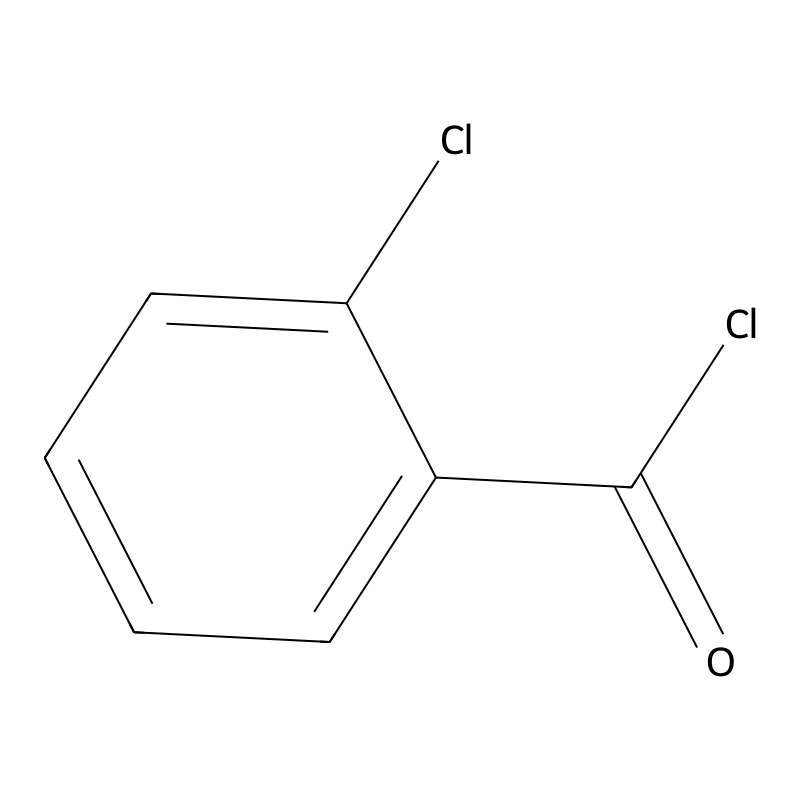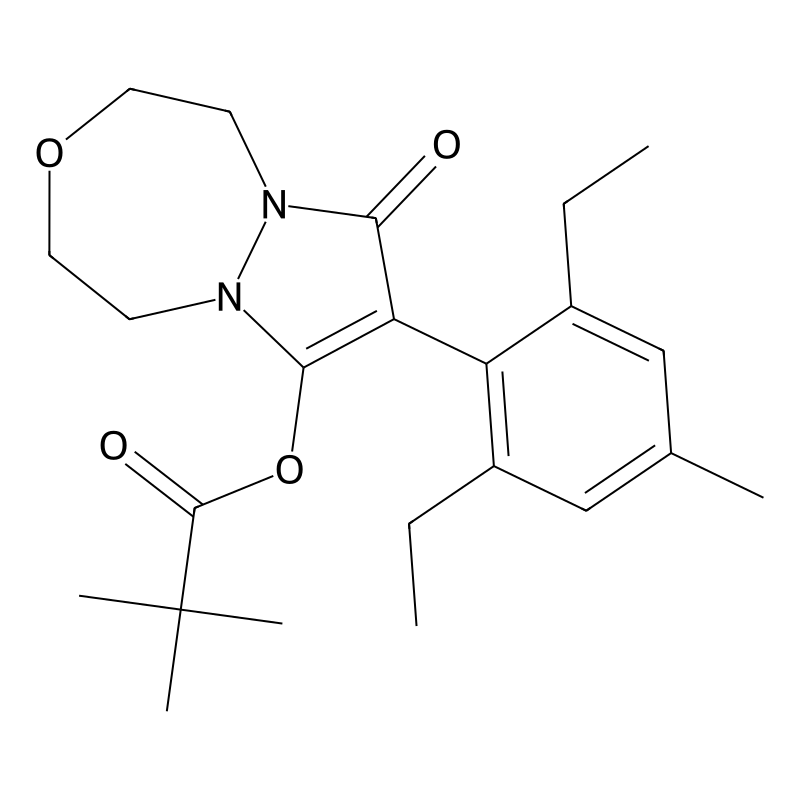2-hydroxy-1-naphthohydrazide
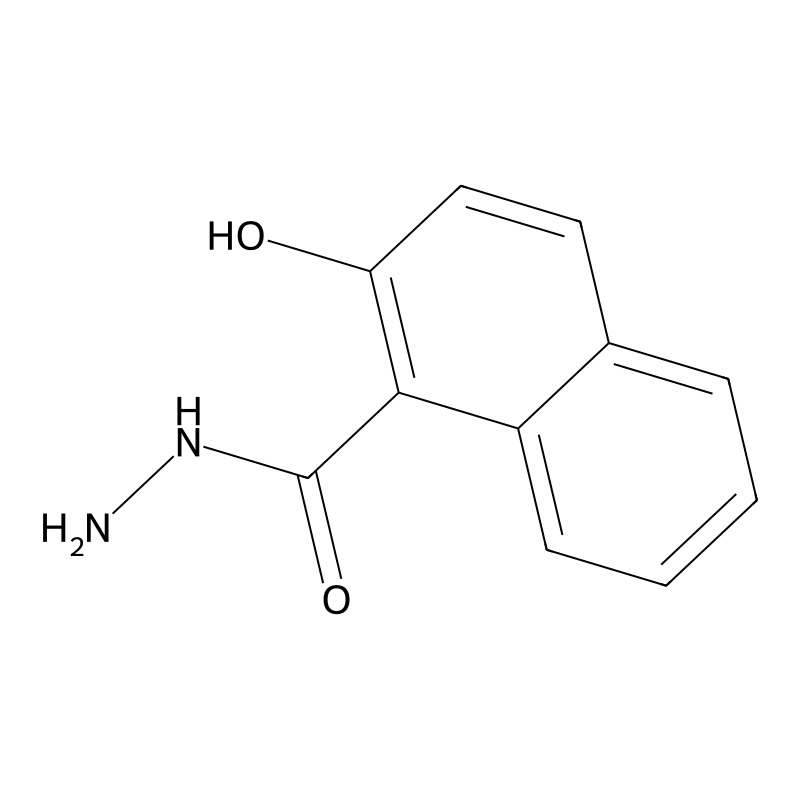
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Antimicrobial Studies
Specific Scientific Field: Antimicrobial Studies
Summary of the Application: 2-Hydroxynaphthalene-1-carbohydrazide is used in the synthesis of a new N-heterocyclic ligand, which is used to resist the growth of human pathogenic microorganisms
Methods of Application or Experimental Procedures: The ligand was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol. .
Results or Outcomes: The ligand and its metal complexes were tested against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed promising activity
2-Hydroxy-1-naphthohydrazide is an organic compound with the molecular formula . It is characterized by the presence of a naphthalene ring substituted with a hydrazide and a hydroxyl group. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The reactivity of 2-hydroxy-1-naphthohydrazide includes:
- Formation of Hydrazones: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
- Complexation: The compound can form coordination complexes with various metal ions, enhancing its utility in sensing applications and catalysis .
- Oxidation: Under certain conditions, it can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.
2-Hydroxy-1-naphthohydrazide exhibits several biological activities:
- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Potential Anticancer Activity: Some derivatives of 2-hydroxy-1-naphthohydrazide have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for further research in cancer therapeutics .
The synthesis of 2-hydroxy-1-naphthohydrazide can be achieved through several methods:
- Hydrazinolysis of Naphthoic Acid Derivatives: This involves treating 2-hydroxy-1-naphthoic acid with hydrazine hydrate under acidic conditions.
- Condensation Reactions: Reacting 2-hydroxy-1-naphthaldehyde with hydrazine can yield the desired hydrazide through condensation.
- Nucleophilic Substitution: The introduction of hydrazine onto suitable naphthalene derivatives via nucleophilic substitution reactions is another viable method .
2-Hydroxy-1-naphthohydrazide finds applications in various domains:
- Chemical Sensors: It is used in the development of chemosensors for detecting metal ions due to its ability to form stable complexes .
- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
- Dyes and Pigments: The compound can be utilized in dye formulations due to its chromophoric properties.
Research into the interaction of 2-hydroxy-1-naphthohydrazide with different ions has revealed:
- Metal Ion Binding: The compound shows selective binding characteristics towards certain metal ions like nickel(II) and copper(II), which has implications for environmental sensing applications .
- Hydrogen Bonding Interactions: Studies employing quantum theory of atoms in molecules (QTAIM) indicate significant hydrogen bonding interactions that influence its reactivity and stability .
Several compounds share structural similarities with 2-hydroxy-1-naphthohydrazide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Hydroxy-2-naphthohydrazide | Similar naphthalene structure | Exhibits different solubility and reactivity |
| 3-Hydroxy-2-naphthohydrazide | Hydroxyl group at position 3 | Potentially different biological activity profiles |
| N'-Phenylhydrazine | Contains a phenyl group instead of naphthalene | Different applications in organic synthesis |
Uniqueness of 2-Hydroxy-1-Naphthohydrazide
What sets 2-hydroxy-1-naphthohydrazide apart from these similar compounds is its specific arrangement of functional groups, which contributes to its unique biological activities and reactivity patterns. Its ability to form stable complexes with metal ions enhances its utility in sensor technology, distinguishing it from other hydrazides that may not exhibit such properties.
Primary Synthesis Routes
The synthesis of 2-hydroxy-1-naphthohydrazide can be accomplished through several well-established methodological approaches, each offering distinct advantages in terms of yield, purity, and reaction conditions . The most commonly employed synthetic strategies involve the direct conversion of 2-hydroxy-1-naphthoic acid derivatives through hydrazinolysis reactions [2].
Traditional Hydrazinolysis Method
The classical approach to 2-hydroxy-1-naphthohydrazide synthesis involves hydrazinolysis of 2-hydroxy-1-naphthoic acid esters . Methyl 2-hydroxy-1-naphthoate serves as the primary starting material, reacting with hydrazine hydrate in ethanol under reflux conditions . This method, while straightforward, faces limitations in substrates prone to Michael additions or ester hydrolysis side reactions . The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the ester .
A typical protocol involves a molar ratio of 1:2 (ester:hydrazine hydrate) in ethanol or methanol at temperatures ranging from 60-80°C for 6-12 hours . In a representative procedure, methyl 2-hydroxy-1-naphthoate (10 millimoles) and hydrazine hydrate (20 millimoles) in ethanol (50 milliliters) reflux for 8 hours, yielding the target compound at 68-72% efficiency . Side products, such as 2-hydroxy-1-naphthoic acid from ester hydrolysis, are minimized by controlling moisture levels .
Activated Ester Methodologies
To circumvent side reactions and enhance yields, activated ester strategies have emerged as superior alternatives . These methods preactivate 2-hydroxy-1-naphthoic acid as N-hydroxysuccinimide esters or mixed anhydrides before hydrazine coupling .
The N-hydroxysuccinimide ester route involves the reaction of 2-hydroxy-1-naphthoic acid (10 millimoles) with N-hydroxysuccinimide (12 millimoles) and dicyclohexylcarbodiimide (12 millimoles) in dry tetrahydrofuran at 0°C . After 2 hours, the dicyclohexylurea precipitate is filtered, and hydrazine hydrate (15 millimoles) is added to the N-hydroxysuccinimide ester solution, stirring at 25°C for 4 hours . This method achieves 89-92% yield with greater than 98% purity, avoiding elevated temperatures .
The mixed anhydride approach utilizes 2-hydroxy-1-naphthoic acid reaction with ethyl chloroformate in the presence of triethylamine, forming a reactive anhydride . Subsequent hydrazine addition at 0°C yields 2-hydroxy-1-naphthohydrazide in 85% yield .
Direct Acid Chloride Method
The direct conversion of 2-hydroxy-1-naphthoic acid chloride represents another viable synthetic pathway [3]. This method involves treating 2-hydroxy-1-naphthoic acid with thionyl chloride in 1,2-dichloroethane under reflux conditions [4]. The crude acid chloride is then added to hydrazine hydrate dissolved in dichloromethane, with the reaction mixture stirred at room temperature [4]. Product formation is monitored by thin-layer chromatography, and yields typically range from 75-85% [4].
| Method | Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Traditional Hydrazinolysis | Methyl 2-naphthoate | Hydrazine hydrate | Ethanol, 60-80°C, 6-12 h | 68-72 | 90-95 |
| Activated Ester Route | N-hydroxysuccinimide activated ester | Hydrazine hydrate | Tetrahydrofuran, 25°C, 4 h | 85-92 | 98+ |
| N-hydroxysuccinimide Ester Method | 2-Naphthoic acid + N-hydroxysuccinimide | Hydrazine hydrate | Tetrahydrofuran, 0°C then 25°C, 6 h | 89-92 | 98+ |
| Mixed Anhydride Approach | 2-Naphthoic acid + Ethyl chloroformate | Hydrazine hydrate | Tetrahydrofuran, 0°C, 4 h | 85 | 95+ |
| Direct Acid Chloride Method | 2-Naphthoic acid chloride | Hydrazine hydrate | Dichloromethane, room temperature, 2-4 h | 75-85 | 90-95 |
Reaction Mechanisms
Hydrazinolysis Mechanism
The fundamental mechanism underlying 2-hydroxy-1-naphthohydrazide formation involves a multi-step nucleophilic acyl substitution process [5] [6]. The initial step comprises nucleophilic attack by the primary amino group of hydrazine on the electrophilic carbonyl carbon of the ester or acid derivative [5]. This nucleophilic addition results in the formation of a tetrahedral intermediate, characterized by the breaking of the carbonyl double bond and generation of a negatively charged oxygen atom [5].
The tetrahedral intermediate undergoes subsequent proton transfer steps, where hydrogen migration occurs from the attacking nitrogen to the negatively charged oxygen [5] [6]. This protonation stabilizes the intermediate and facilitates the elimination of the leaving group [5]. In the case of ester substrates, methanol or ethanol is expelled, while water elimination occurs in direct acid coupling reactions [5].
The rate-limiting step in hydrazide formation typically involves the breakdown of the tetrahedral intermediate [7]. This process is facilitated by the electron-withdrawing nature of the aromatic naphthalene system, which stabilizes the developing negative charge during the transition state [7]. The mechanism follows classic addition-elimination kinetics, with first-order dependence on both hydrazine and the carbonyl substrate [6].
Catalytic Enhancement Mechanisms
Recent studies have identified specific catalytic systems that accelerate hydrazide formation through alternative mechanistic pathways [8]. Aniline catalysis represents a significant advancement in hydrazide synthesis efficiency [8]. The aromatic amine of aniline rapidly forms a Schiff base with aldehyde-containing intermediates, effectively increasing the activation of the carbonyl group [8]. This activation allows hydrazine to more readily displace the aniline, resulting in significantly greater coupling yields and reduced reaction times [8].
The aniline-catalyzed mechanism proceeds through initial imine formation between aniline and any aldehyde present in the reaction mixture [8]. The resulting imine intermediate exhibits enhanced electrophilicity compared to the original carbonyl compound [8]. Hydrazine then attacks this activated intermediate, displacing aniline and forming the desired hydrazide product [8]. This catalytic approach decreases reaction times and increases aldehyde-hydrazide coupling efficiency, resulting in greater than 90% coupling efficiency in 4 hours [8].
Mechanistic Pathway Analysis
| Step | Process | Energy Barrier |
|---|---|---|
| 1. Nucleophilic Attack | Hydrazine NH₂ attacks carbonyl carbon | Low (nucleophilic nitrogen) |
| 2. Tetrahedral Intermediate | Formation of tetrahedral intermediate | Moderate (stability dependent) |
| 3. Proton Transfer | Proton migration from nitrogen to oxygen | Low (rapid proton exchange) |
| 4. Water Elimination | Loss of H₂O and reformation of C=O | Rate-limiting step |
| 5. Product Formation | Final hydrazide product with C(O)-NHNH₂ | Thermodynamically favored |
The overall thermodynamics of hydrazide formation strongly favor product formation due to the stability of the amide bond and the entropic gain from small molecule elimination [6] [9]. Gas-phase kinetic studies have demonstrated that carbonyl compounds react with protonated hydrazine to form adducts with rate coefficients approaching the predicted maximum collisional rate coefficients, approximately 10⁻⁹ cubic centimeters per molecule per second [6] [9].
Functional Group Reactivity
Hydrazide Functional Group Characteristics
The hydrazide functional group (-CONHNH₂) in 2-hydroxy-1-naphthohydrazide exhibits distinct reactivity patterns that differentiate it from simple hydrazine derivatives [10]. Unlike hydrazine and alkylhydrazines, hydrazides are nonbasic owing to the inductive influence of the acyl substituent [10]. This electronic modification significantly alters the nucleophilic character of the terminal amino group while maintaining its capacity for condensation reactions [10].
The hydrazide group demonstrates exceptional reactivity toward carbonyl compounds, particularly aldehydes and ketones [11]. This reactivity stems from the nucleophilic nature of the terminal amino group, which readily participates in condensation reactions to form hydrazones [11]. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water to generate the characteristic carbon-nitrogen double bond [12].
Hydroxyl Group Reactivity
The phenolic hydroxyl group in 2-hydroxy-1-naphthohydrazide exhibits enhanced acidity compared to aliphatic alcohols due to resonance stabilization of the conjugate base [13]. Phenolic hydroxyl groups are approximately one million times more acidic than equivalent alcohols, with the acidity further enhanced by the electron-withdrawing nature of the adjacent carbonyl group [13]. This increased acidity facilitates deprotonation reactions and enables participation in various substitution processes [13].
The phenolic hydroxyl readily participates in hydrogen bonding interactions, which significantly influence the compound's solubility and crystal packing behavior [13]. These interactions play crucial roles in determining the physical properties and reactivity patterns of the molecule [13]. The hydroxyl group also serves as a site for alkylation and acylation reactions, although the electron density distribution favors nucleophilic attack at other positions [13].
Naphthalene Ring System Reactivity
The naphthalene aromatic system provides multiple sites for electrophilic substitution reactions [14]. The fused ring structure exhibits differential reactivity at various positions, with certain positions showing enhanced reactivity toward electrophiles [14]. The presence of both hydroxyl and hydrazide substituents creates an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution [14].
Hydroxyl radical reactions with naphthalene derivatives proceed through addition mechanisms rather than hydrogen abstraction at ambient temperatures [14]. These reactions generate benzocyclohexadienyl radicals that undergo further transformation to yield various oxidation products [14]. The reaction pathways are influenced by the substituent pattern and reaction conditions [14].
Integrated Functional Group Interactions
| Functional Group | Nucleophilic Character | Electrophilic Character | Typical Reactions |
|---|---|---|---|
| Hydroxyl (-OH) | Moderate (phenolic OH) | Low | H-bonding, deprotonation, alkylation |
| Hydrazide (-CONHNH₂) | High (terminal NH₂) | Moderate (carbonyl C) | Condensation with carbonyls |
| Naphthalene Ring | Low (aromatic π-system) | Moderate (aromatic positions) | Electrophilic substitution |
| Combined System | Enhanced nucleophilicity | Multiple electrophilic sites | Multi-site reactivity |
The synergistic effects of multiple functional groups in 2-hydroxy-1-naphthohydrazide create unique reactivity patterns not observed in simpler analogs [15]. The electron-donating hydroxyl group enhances the nucleophilicity of the hydrazide nitrogen, while the aromatic system provides additional sites for chemical modification [15]. This combination enables the formation of complex molecular architectures through multi-step synthetic sequences [15].
Reaction Condition Dependencies
The reactivity of 2-hydroxy-1-naphthohydrazide varies significantly with reaction conditions, particularly pH and temperature [16]. Under mildly acidic conditions (pH 4-6), hydrazone formation proceeds rapidly with aldehydes and ketones [12]. Neutral to basic conditions favor metal complexation reactions through the nitrogen and oxygen donor atoms [2]. Elevated temperatures promote condensation polymerization reactions, leading to the formation of extended polymeric structures [15].
| Reaction Type | Typical Conditions | Reaction Time | Typical Yield (%) |
|---|---|---|---|
| Hydrazone Formation | Mild acid (pH 4-6), room temperature-60°C | 30 min - 6 h | 75-95 |
| Schiff Base Formation | Neutral to mild acid, room temperature-80°C | 1 - 12 h | 80-92 |
| Metal Complexation | Neutral conditions, room temperature-100°C | 2 - 24 h | 65-88 |
| Acylation Reactions | Basic conditions, 0-25°C | 15 min - 4 h | 70-90 |
| Condensation Polymerization | Elevated temperature (120-180°C) | 4 - 24 h | 60-85 |
